molecular formula C21H16N4O2S2 B2995544 N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207021-80-4

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2995544
CAS No.: 1207021-80-4
M. Wt: 420.51
InChI Key: AERXQCIDXNKKCS-UHFFFAOYSA-N
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Description

N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a multifaceted compound that presents intriguing applications in various fields of science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a multi-step reaction process. The key starting materials are thiophene-2-carboxylic acid, 1,2,3,4-tetrahydroquinoline, and benzo[c][1,2,5]thiadiazole-5-carboxylic acid. The synthesis usually follows these steps:

  • Formation of thiophene-2-carbonyl chloride: : React thiophene-2-carboxylic acid with thionyl chloride under reflux conditions to form thiophene-2-carbonyl chloride.

  • Coupling with 1,2,3,4-tetrahydroquinoline: : Combine thiophene-2-carbonyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base like triethylamine, forming the intermediate N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl).

  • Final coupling with benzo[c][1,2,5]thiadiazole-5-carboxylic acid: : React the intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactions, solid-supported catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones, especially in the thiophene ring.

  • Reduction: : The compound can be reduced under mild conditions, particularly affecting the quinoline and thiadiazole rings.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the thiophene and quinoline moieties.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature.

  • Reduction: : Sodium borohydride or lithium aluminium hydride.

  • Substitution: : Halogens (bromine, chlorine) for electrophilic substitutions; Grignard reagents or organolithium compounds for nucleophilic substitutions.

Major Products

  • Oxidation: : Sulfoxide and sulfone derivatives.

  • Reduction: : Reduced quinoline and thiadiazole derivatives.

  • Substitution: : Halogenated products and organometallic derivatives.

Scientific Research Applications

Chemistry

N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is studied for its photophysical properties, making it useful in the design of fluorescent dyes and sensors.

Biology

The compound's unique structure allows it to interact with various biological molecules, potentially serving as a probe in biochemical assays or a scaffold for drug discovery.

Medicine

Research into its medicinal properties includes exploring its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent due to its ability to modulate biological pathways.

Industry

In industrial applications, this compound can be utilized in the development of organic semiconductors, photovoltaics, and other electronic materials due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide: shares similarities with other quinoline-thiadiazole hybrids such as:

    • N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrido[2,3-d]pyrimidine-2-carboxamide

    • N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c]selenadiazole-5-carboxamide

Uniqueness

Compared to other similar compounds, this compound stands out due to its specific electronic properties imparted by the thiophene and benzo[c][1,2,5]thiadiazole moieties, enhancing its functionality in electronic and biological applications.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S2/c26-20(14-5-7-16-17(12-14)24-29-23-16)22-15-6-8-18-13(11-15)3-1-9-25(18)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERXQCIDXNKKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3)N(C1)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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